N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a furochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole and 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid. The key steps could involve:
Formation of the benzodioxole intermediate: This might be achieved through the reaction of catechol with formaldehyde.
Coupling reaction: The benzodioxole intermediate could be coupled with the furochromenone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Acetylation: The final step might involve acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential pharmacological properties. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide could be investigated for its therapeutic potential. It might have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for use in coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: shares structural similarities with other benzodioxole and furochromenone derivatives.
Benzodioxole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Furochromenone derivatives: These compounds are studied for their potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which might confer distinct biological and chemical properties
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H21NO6/c1-12-10-28-22-14(3)23-17(7-16(12)22)13(2)18(24(27)31-23)8-21(26)25-9-15-4-5-19-20(6-15)30-11-29-19/h4-7,10H,8-9,11H2,1-3H3,(H,25,26) |
InChI Key |
HWYQARHDEAAKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C |
Origin of Product |
United States |
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